5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide
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Description
5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5O2S and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0556736 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a potential therapeutic agent for thromboembolic diseases .
Mode of Action
The compound acts as a direct inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a biochemical pathway that leads to blood clot formation . Normally, factor Xa catalyzes the conversion of prothrombin to thrombin. Thrombin then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . By inhibiting factor Xa, the compound disrupts this pathway, reducing the formation of blood clots .
Result of Action
The primary result of the compound’s action is the reduction of blood clot formation . This can help prevent thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action
Properties
IUPAC Name |
5-chloro-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-20-13(10-4-2-3-7-17-10)19-21(15(20)23)9-8-18-14(22)11-5-6-12(16)24-11/h2-7H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMNLBGTUJPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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